Cas no 2171712-16-4 (1-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopentanecarbonyl}azetidine-2-carboxylic acid)

1-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopentanecarbonyl}azetidine-2-carboxylic acid structure
2171712-16-4 structure
商品名:1-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopentanecarbonyl}azetidine-2-carboxylic acid
CAS番号:2171712-16-4
MF:C26H28N2O5
メガワット:448.510927200317
CID:6023150
PubChem ID:165577432

1-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopentanecarbonyl}azetidine-2-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 1-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopentanecarbonyl}azetidine-2-carboxylic acid
    • 2171712-16-4
    • 1-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopentanecarbonyl}azetidine-2-carboxylic acid
    • EN300-1541563
    • インチ: 1S/C26H28N2O5/c29-24(28-13-12-23(28)25(30)31)17-11-5-6-16(17)14-27-26(32)33-15-22-20-9-3-1-7-18(20)19-8-2-4-10-21(19)22/h1-4,7-10,16-17,22-23H,5-6,11-15H2,(H,27,32)(H,30,31)
    • InChIKey: XNODKIUKDYABCS-UHFFFAOYSA-N
    • ほほえんだ: O=C(C1CCCC1CNC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)N1CCC1C(=O)O

計算された属性

  • せいみつぶんしりょう: 448.19982200g/mol
  • どういたいしつりょう: 448.19982200g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 33
  • 回転可能化学結合数: 7
  • 複雑さ: 735
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 3
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 95.9Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.6

1-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopentanecarbonyl}azetidine-2-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1541563-0.05g
1-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopentanecarbonyl}azetidine-2-carboxylic acid
2171712-16-4
0.05g
$2829.0 2023-06-05
Enamine
EN300-1541563-5000mg
1-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopentanecarbonyl}azetidine-2-carboxylic acid
2171712-16-4
5000mg
$9769.0 2023-09-26
Enamine
EN300-1541563-5.0g
1-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopentanecarbonyl}azetidine-2-carboxylic acid
2171712-16-4
5g
$9769.0 2023-06-05
Enamine
EN300-1541563-250mg
1-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopentanecarbonyl}azetidine-2-carboxylic acid
2171712-16-4
250mg
$3099.0 2023-09-26
Enamine
EN300-1541563-0.25g
1-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopentanecarbonyl}azetidine-2-carboxylic acid
2171712-16-4
0.25g
$3099.0 2023-06-05
Enamine
EN300-1541563-0.5g
1-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopentanecarbonyl}azetidine-2-carboxylic acid
2171712-16-4
0.5g
$3233.0 2023-06-05
Enamine
EN300-1541563-1.0g
1-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopentanecarbonyl}azetidine-2-carboxylic acid
2171712-16-4
1g
$3368.0 2023-06-05
Enamine
EN300-1541563-50mg
1-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopentanecarbonyl}azetidine-2-carboxylic acid
2171712-16-4
50mg
$2829.0 2023-09-26
Enamine
EN300-1541563-0.1g
1-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopentanecarbonyl}azetidine-2-carboxylic acid
2171712-16-4
0.1g
$2963.0 2023-06-05
Enamine
EN300-1541563-10000mg
1-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopentanecarbonyl}azetidine-2-carboxylic acid
2171712-16-4
10000mg
$14487.0 2023-09-26

1-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopentanecarbonyl}azetidine-2-carboxylic acid 関連文献

1-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopentanecarbonyl}azetidine-2-carboxylic acidに関する追加情報

Introduction to 1-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopentanecarbonyl}azetidine-2-carboxylic acid (CAS No. 2171712-16-4)

1-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopentanecarbonyl}azetidine-2-carboxylic acid, identified by its CAS number 2171712-16-4, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by its intricate structural framework, which includes a cyclopentanecarbonyl moiety linked to an azetidine ring. The presence of a 9H-fluoren-9-ylmethoxycarbonyl substituent further enhances its molecular complexity, making it a promising candidate for various biochemical and pharmacological applications.

The structural composition of 1-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopentanecarbonyl}azetidine-2-carboxylic acid is meticulously designed to interact with biological targets in a highly specific manner. The azetidine ring, a five-membered heterocyclic structure, is known for its ability to mimic natural amino acid residues, thereby facilitating interactions with enzymes and receptors. This feature makes the compound particularly valuable in the development of enzyme inhibitors and receptor modulators.

The 9H-fluoren-9-ylmethoxycarbonyl group adds another layer of functionality to the molecule. Fluorene derivatives are widely recognized for their photophysical properties, which can be leveraged in drug delivery systems and bioimaging applications. Additionally, the methoxycarbonyl moiety enhances the compound's solubility and stability, critical factors for pharmaceutical formulations. These structural features collectively contribute to the compound's potential as a lead molecule in drug discovery.

In recent years, there has been growing interest in the development of novel scaffolds that can modulate biological pathways associated with diseases such as cancer, inflammation, and neurodegeneration. 1-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopentanecarbonyl}azetidine-2-carboxylic acid has been investigated for its potential role in these areas due to its unique structural attributes. Preclinical studies have suggested that this compound may exhibit inhibitory effects on key enzymes involved in disease progression.

One of the most compelling aspects of this compound is its mechanism of action. The cyclopentanecarbonyl group serves as a hinge region, allowing the molecule to adopt multiple conformations that can optimize binding interactions with biological targets. This flexibility is crucial for achieving high affinity and selectivity. Furthermore, the azetidine ring's ability to mimic amino acids provides an additional layer of specificity, reducing off-target effects.

The fluorenylmethoxycarbonyl substituent plays a critical role in modulating the pharmacokinetic properties of the compound. Fluorene-based moieties are known for their enhanced metabolic stability, which can lead to prolonged half-life and improved bioavailability. This characteristic is particularly advantageous in therapeutic applications where sustained drug levels are desired.

Recent advancements in computational chemistry have enabled researchers to predict the binding affinities and interactions of complex molecules like 1-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopentanecarbonyl}azetidine-2-carboxylic acid with biological targets with remarkable accuracy. These computational models have been instrumental in guiding synthetic modifications aimed at optimizing potency and selectivity. By leveraging machine learning algorithms, scientists have been able to identify novel analogs with improved pharmacological profiles.

The synthesis of 1-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopentanecarbonyl}azetidine-2-carboxylic acid presents both challenges and opportunities. The multi-step synthetic route requires precise control over reaction conditions to ensure high yield and purity. However, recent developments in synthetic methodologies have made it possible to streamline these processes, making large-scale production more feasible.

In conclusion, 1-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopentanecarbonyl}azetidine-2-carboxylic acid (CAS No. 2171712-16-4) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and promising biological activities make it a valuable tool for researchers investigating novel therapeutic strategies. As our understanding of molecular interactions continues to evolve, compounds like this one are poised to play a pivotal role in the development of next-generation medicines.

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